molecular formula C24H20N2O4S B2514014 N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide CAS No. 477539-33-6

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide

Cat. No. B2514014
CAS RN: 477539-33-6
M. Wt: 432.49
InChI Key: BIFWOAHEUAQFQF-UHFFFAOYSA-N
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Description

The compound of interest, N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide, is a derivative of benzo[f]chromene-2-carboxamide, which is a class of compounds known for their potential biological activities. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed for their properties and activities, which can provide insights into the behavior of similar structures.

Synthesis Analysis

The synthesis of related benzo[f]chromene-2-carboxamide derivatives has been reported using different methods. For instance, a one-pot, three-component synthesis approach was used to create novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives by reacting N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base . This method is noted for its clean reaction, metal-free transition, and environmentally friendly approach, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzo[f]chromene-2-carboxamide derivatives has been characterized using X-ray diffraction and spectroscopic techniques. For example, the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides were determined, revealing that the molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide . Similarly, the structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide was analyzed, showing an anti-rotamer conformation about the C-N bond . These findings suggest that the compound of interest may also exhibit a planar structure with specific conformational characteristics.

Chemical Reactions Analysis

The chemical reactivity of benzo[f]chromene-2-carboxamide derivatives can be inferred from studies on similar compounds. For instance, the natural bond orbital (NBO) analysis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide provided insights into inter- and intramolecular bonding and charge transfer interactions . This type of analysis could be applied to the compound of interest to predict its reactivity and interaction with other molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[f]chromene-2-carboxamide derivatives have been explored through various studies. Theoretical calculations, such as DFT/B3LYP/6-311++G(d,p), have been used to calculate optimized geometry and chemical activity parameters, showing good agreement with experimental data . Additionally, the antibacterial activities of some derivatives were determined against Gram-negative and Gram-positive bacteria, with certain compounds exhibiting significant effects . These studies provide a foundation for understanding the potential properties of the compound .

Scientific Research Applications

Synthesis of Chromene Derivatives

Researchers have developed various synthetic routes to create chromene derivatives, which are compounds related to the specific chemical structure mentioned. These synthetic methodologies offer pathways to explore the compound's potential in creating new materials or drugs. For instance, the synthesis of new 3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones showcases innovative approaches to incorporating the chromene core into diverse chemical structures with potential biological activities (Saeed & Ibrar, 2011).

Antioxidant and Antibacterial Properties

The research on 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives by one-pot reaction highlights the compound's utility in generating substances with significant antioxidant and antibacterial activities. Such findings are crucial for developing new therapeutic agents, suggesting the compound's role in medicinal chemistry (Subbareddy & Sumathi, 2017).

Antimicrobial Evaluation

The creation of novel thiazole, pyridone, pyrazole, and chromene derivatives bearing a sulfonamide moiety for antimicrobial evaluation underscores the compound's versatility in generating new antimicrobial agents. This research direction is pivotal for addressing the rising challenge of antimicrobial resistance (Darwish et al., 2014).

Coumarin Derivatives for Biological Evaluation

Investigations into coumarin derivatives containing thiazolidin-4-one rings for their biological properties illustrate the compound's potential application in drug development, showcasing a methodological approach to enhancing biological activity through chemical modification (Ramaganesh et al., 2010).

Diversity-Oriented Synthesis

The application of stable fused dienolates for diversity-oriented synthesis of chromene derivatives demonstrates the compound's role in creating a broad array of biologically active compounds, further expanding its applicability in various scientific fields (Vodolazhenko et al., 2012).

properties

IUPAC Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4S/c25-21(27)20-15-8-2-1-3-9-19(15)31-23(20)26-22(28)17-12-16-14-7-5-4-6-13(14)10-11-18(16)30-24(17)29/h4-7,10-12H,1-3,8-9H2,(H2,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFWOAHEUAQFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide

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